molecular formula C6H7BrClIN2 B1482710 (4-Bromo-2-iodo-phenyl)-hydrazine CAS No. 29654-02-2

(4-Bromo-2-iodo-phenyl)-hydrazine

Cat. No.: B1482710
CAS No.: 29654-02-2
M. Wt: 349.39 g/mol
InChI Key: KJGSJMFVUIGGRC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Arylhydrazine Chemistry

The study of arylhydrazines has a rich history dating back to the 19th century. The first hydrazine (B178648) derivative to be discovered was phenylhydrazine (B124118) (C₆H₅NHNH₂). wikipedia.org A pivotal moment in the evolution of arylhydrazine chemistry was the discovery of the Fischer indole (B1671886) synthesis by Emil Fischer in 1883. wikipedia.orgthermofisher.com This reaction, which produces the indole aromatic heterocycle from a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions, remains one of the most important methods for preparing substituted indoles to this day. wikipedia.orgthermofisher.combyjus.com Historically, phenylhydrazine and its derivatives like 2,4-dinitrophenylhydrazine (B122626) were also fundamental in analytical chemistry for the detection and structural elucidation of carbohydrates and other carbonyl-containing compounds. wikipedia.org

Significance of Halogenated Phenylhydrazine Scaffolds in Synthetic Design

The introduction of halogen atoms into organic molecules is a critical strategy in medicinal chemistry and materials science. Halogens can significantly alter a molecule's physicochemical properties, such as lipophilicity, which affects how a drug is absorbed, distributed, and metabolized in the body. tutorchase.com By increasing a compound's ability to dissolve in fats and lipids, halogens can improve its bioavailability. tutorchase.com

Furthermore, halogens can enhance the binding affinity of a drug to its biological target by forming stable halogen bonds and can improve the metabolic stability of a compound, increasing its shelf life and efficacy. tutorchase.com In the context of phenylhydrazines, halogen substitution has been shown to confer potent biological activities. For instance, halogen-substituted N-aroyl-N'-phenyl-hydrazines have demonstrated significant fungistatic activity. nih.gov The presence of different halogens, such as bromine and iodine, on the same phenylhydrazine scaffold, as in the case of (4-Bromo-2-iodo-phenyl)-hydrazine, offers a unique combination of steric and electronic properties for fine-tuning molecular interactions and reactivity. The carbon-halogen bond's stability and reactivity are key considerations; for example, the C-I bond is more susceptible to certain coupling reactions than the C-Br bond, allowing for selective functionalization.

Research Rationale and Objectives for Investigating this compound

The investigation into this compound is driven by the potential of this uniquely substituted scaffold to serve as a novel and versatile intermediate in organic synthesis. The presence of two different halogens at specific positions on the aromatic ring presents opportunities for regioselective transformations, such as in cross-coupling reactions. For example, the differential reactivity of the iodo and bromo substituents could allow for sequential, site-selective introduction of different chemical moieties.

The primary research objectives for studying this compound include:

Synthetic Utility: Exploring its application in well-established reactions like the Fischer indole synthesis to create novel, di-halogenated indole derivatives, which are valuable precursors for pharmaceutical agents.

Reaction Selectivity: Investigating the regioselectivity of its reactions, particularly in metal-catalyzed cross-coupling reactions, to understand how the electronic and steric effects of the bromo and iodo groups influence reactivity.

Development of Novel Compounds: Utilizing it as a foundational building block for the synthesis of new classes of heterocyclic compounds and potential drug candidates, leveraging the known impact of halogenation on biological activity.

The unique substitution pattern of this compound distinguishes it from more common mono-halogenated or symmetrically di-halogenated phenylhydrazines, making it a target of interest for expanding the toolbox of synthetic organic chemistry.

Chemical Data

Table 1: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound29654-02-2C₆H₆BrIN₂312.93
(4-Bromophenyl)hydrazine589-21-9C₆H₇BrN₂187.04
(4-Iodophenyl)hydrazine13116-27-3C₆H₇IN₂234.04
Phenylhydrazine100-63-0C₆H₈N₂108.14

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-iodophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXDVMMONBYXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Iodo Phenyl Hydrazine

Strategies via Diazotization and Reduction of Corresponding Anilines

A primary and well-established route to arylhydrazines is the transformation of an arylamine through the formation of a diazonium salt, followed by a reduction step. nih.gov This pathway is applicable to a wide range of substituted anilines.

Precursor Synthesis: 4-Bromo-2-iodoaniline (B187669) Derivatization

The synthesis of the essential precursor, 4-bromo-2-iodoaniline, can be achieved through several methods, starting from commercially available materials.

One common approach is the direct iodination of 4-bromoaniline (B143363). researchgate.net This can be accomplished using various iodinating agents. For instance, the reaction of 4-bromoaniline with iodine in the presence of a suitable oxidizing agent can introduce an iodine atom at the ortho position to the amino group. chemicalbook.com Another documented method involves the co-milling of 4-bromoaniline with a solid iodinating agent like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIDMH) under solvent-free conditions. chemicalbook.com A high-yielding synthesis involves treating 2-iodoaniline (B362364) with potassium bromide, ammonium (B1175870) molybdate (B1676688) tetrahydrate, and sodium perborate (B1237305) in acetic acid, affording 4-bromo-2-iodoaniline in good yield. nih.gov

Alternatively, 4-bromo-2-iodoaniline can be prepared from 2-amino-4-bromobenzoic acid via a decarboxylative iodination reaction. This method involves heating the anthranilic acid derivative with iodine and potassium iodide in a suitable solvent like acetonitrile (B52724) under pressure. rsc.org

Table 1: Selected Synthetic Methods for 4-Bromo-2-iodoaniline

Starting MaterialReagents and ConditionsYield (%)Reference
2-IodoanilineKBr, (NH₄)₂MoO₄·4H₂O, NaBO₃·4H₂O, Acetic Acid, 0°C to RT92% nih.gov
2-Amino-4-bromobenzoic acidI₂, KI, CH₃CN, 180°C70% rsc.org
4-BromoanilineDBDABCODCI, Solvent-free, Room Temperature- chemicalbook.com

This table presents selected examples and is not exhaustive.

Optimization of Diazotization Conditions for Aryl Iodides and Bromides

The diazotization of anilines, including halogenated derivatives, is a critical step that requires careful control of reaction parameters. This reaction involves treating the aniline (B41778) with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). google.com The presence of both bromo and iodo substituents on the aromatic ring can influence the reactivity of the aniline and the stability of the resulting diazonium salt.

For halogenated anilines, the diazotization process generally proceeds efficiently under standard conditions. acs.org However, the specific electronic effects of the halogens can impact the reaction rate and the potential for side reactions. For instance, studies on the diazotization of various substituted anilines have shown that the nature of the substituent can affect the reaction kinetics. acs.org While specific optimization data for 4-bromo-2-iodoaniline is not extensively detailed in the literature, general principles for diazotization of anilines apply. Key parameters to control include:

Temperature: Maintaining a low temperature (typically 0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt. google.com

Acid Concentration: A sufficient excess of mineral acid is necessary to ensure the complete protonation of the aniline and to prevent the coupling of the diazonium salt with unreacted aniline.

Rate of Nitrite Addition: Slow, controlled addition of the sodium nitrite solution is important to manage the exothermic nature of the reaction and to avoid localized excesses of nitrous acid.

Reductive Protocols for Diazonium Salts to Hydrazines

The reduction of the intermediate diazonium salt is the final and key step in forming the hydrazine (B178648). nih.gov Several reducing agents are effective for this transformation.

Sodium sulfite (B76179) or sodium metabisulfite (B1197395) is a commonly employed and effective reducing agent for the synthesis of arylhydrazines from diazonium salts. google.com The reaction typically involves the addition of the cold diazonium salt solution to a solution of sodium sulfite or metabisulfite. google.com This method is widely used in industrial processes for preparing compounds like 4-bromophenylhydrazine. google.com

Other reducing agents that can be utilized include stannous chloride (SnCl₂) in concentrated hydrochloric acid and zinc dust. nih.govgoogle.com The choice of reducing agent can depend on the specific substituents on the aromatic ring and the desired reaction conditions.

Table 2: Common Reducing Agents for Diazonium Salts

Reducing AgentTypical ConditionsReference
Sodium MetabisulfiteAqueous solution, pH control (7-9), 10-35°C google.com
Sodium SulfiteAqueous solution, often with subsequent acidification nih.gov
Stannous Chloride (SnCl₂)Concentrated HCl, low temperature nih.govgoogle.com
Zinc DustAcidic or neutral conditions nih.govgoogle.com

This table provides a general overview of common reducing agents.

Precise control of pH and temperature during the reduction step is critical for maximizing the yield and purity of the resulting hydrazine. When using sodium sulfite or metabisulfite, the reaction is often carried out under mildly alkaline or neutral conditions initially, followed by acidification. For the synthesis of 4-bromophenylhydrazine using sodium metabisulfite, a pH range of 7-9 and a temperature of 10-35°C have been reported to be effective. google.com After the initial reduction, the mixture is typically acidified and heated to complete the formation of the hydrazine hydrochloride salt, which can then be isolated. google.com Maintaining the temperature within the specified range is important to control the reaction rate and minimize the formation of byproducts.

Approaches from Halogenated Aryl Precursors via Hydrazide Intermediates

An alternative, though less commonly documented, approach for the synthesis of arylhydrazines involves the use of hydrazide intermediates. In a general sense, this could involve the reaction of a halogenated aryl compound with a protected hydrazine or a hydrazine derivative to form a hydrazide, which is then converted to the desired hydrazine.

For instance, N-aryl hydrazides can be formed through the copper-catalyzed coupling of aryl halides with N-Boc hydrazine. organic-chemistry.org While a specific application of this method to a di-halogenated substrate like 1,4-dibromo-2-iodobenzene (B1317579) to form a precursor to (4-bromo-2-iodo-phenyl)-hydrazine is not explicitly detailed, it represents a potential synthetic strategy. The resulting protected hydrazine could then be deprotected to yield the final product. The synthesis of hydrazides can also be achieved by reacting acyl chlorides with hydrazine under controlled low-temperature conditions. google.com However, this would necessitate the corresponding halogenated benzoic acid as a starting material. This route is generally more complex than the diazotization of anilines.

Formation of N-Protected (4-Bromo-2-iodo-phenyl)-hydrazides

In multi-step syntheses, it is often necessary to protect one or both nitrogen atoms of the hydrazine moiety to prevent unwanted side reactions. The most common protecting group for hydrazines is the tert-butoxycarbonyl (Boc) group, which forms an N-Boc-protected hydrazide.

The protection of this compound would typically involve its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as triethylamine (B128534) or sodium bicarbonate, in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran. This reaction would yield one or more N-Boc protected derivatives, with the primary product depending on the reaction conditions. The protection can occur at either the Nα (the nitrogen attached to the phenyl ring) or the Nβ position, or at both nitrogens to form a di-Boc-protected hydrazine. The specific outcome would be influenced by factors such as the stoichiometry of the reagents and the reaction temperature.

Chemoselective Deprotection Strategies

The removal of the Boc protecting group is a critical step in synthetic sequences where the hydrazine functionality needs to be revealed for subsequent reactions. The deprotection of N-Boc-hydrazides is typically achieved under acidic conditions.

Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection. The N-Boc-protected (4-bromo-2-iodo-phenyl)-hydrazide would be dissolved in a solvent such as dichloromethane and treated with TFA. The reaction is usually rapid and proceeds at room temperature. Following the removal of the acid and solvent, the deprotected this compound is obtained, often as a salt with the conjugate base of the acid used.

Direct Halogenation of Phenylhydrazine (B124118) Derivatives

An alternative, though more challenging, approach to the synthesis of this compound is the direct halogenation of phenylhydrazine or a mono-halogenated phenylhydrazine. This method is complicated by the high reactivity of the phenylhydrazine ring and the difficulty in controlling the regioselectivity of the halogenation reactions.

Regioselective Bromination and Iodination Studies

The direct halogenation of unsubstituted phenylhydrazine with bromine or iodine is likely to result in a mixture of mono-, di-, and poly-halogenated products, with poor regioselectivity. The hydrazine moiety is an ortho-, para-directing group, meaning that electrophilic substitution is favored at the positions ortho and para to the hydrazine group. However, the high activating nature of the hydrazine group can lead to over-halogenation and the formation of complex product mixtures.

To achieve the desired 2,4-disubstitution pattern, a stepwise approach would be necessary. For instance, one could attempt the iodination of 4-bromophenylhydrazine or the bromination of 2-iodophenylhydrazine. The success of such an approach would depend heavily on the directing effects of the existing halogen and the hydrazine group, as well as the choice of halogenating agent and reaction conditions. Studies on the regioselective halogenation of similarly substituted aromatic compounds, such as anilines and phenols, indicate that achieving high selectivity can be challenging and often requires careful optimization of reagents and conditions. nih.gov

Investigation of Halogenating Agents and Reaction Selectivity

A variety of halogenating agents could be investigated to improve the selectivity of the direct halogenation route. For bromination, milder reagents such as N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB) might offer better control compared to molecular bromine. nih.gov Similarly, for iodination, reagents like N-iodosuccinimide (NIS), iodine monochloride (ICl), or combinations of iodine with an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a silver salt (e.g., Ag₂SO₄) could be explored. nih.gov

The selectivity of the halogenation would be influenced by several factors, including the solvent, temperature, and the presence of catalysts. For example, the use of silver salts in iodination has been shown to influence the regioselectivity in the halogenation of substituted anilines and phenols. nih.gov However, without specific literature precedence for the direct di-halogenation of phenylhydrazine to the desired 2,4-isomer, this approach remains speculative and would require significant experimental investigation to establish its feasibility and efficiency.

The following table provides a summary of potential halogenating agents and their general applications:

Halogenating AgentTarget HalogenGeneral Application/Selectivity
Molecular Bromine (Br₂)BromineHighly reactive, often leads to over-bromination.
N-Bromosuccinimide (NBS)BromineMilder brominating agent, often used for allylic and benzylic bromination, but also for aromatic bromination.
Tetrabutylammonium tribromide (TBATB)BromineA stable and easy-to-handle source of bromine, can offer improved selectivity. nih.gov
Molecular Iodine (I₂) with an oxidizing agentIodineThe combination generates a more electrophilic iodine species, necessary for the iodination of aromatic rings.
N-Iodosuccinimide (NIS)IodineA mild and selective iodinating agent.
Iodine Monochloride (ICl)IodineA reactive iodinating agent, can lead to side reactions.
Silver Salts (e.g., Ag₂SO₄, AgSbF₆) with I₂IodineCan enhance the electrophilicity of iodine and influence regioselectivity. nih.gov

Considerations for Process Efficiency and Scalability

The multi-step synthesis starting from 4-bromoaniline is the more viable route for producing this compound, particularly on a larger scale. The individual steps, such as the iodination of anilines and the diazotization-reduction sequence, are well-established industrial processes.

For the synthesis of 4-bromo-2-iodoaniline, the reported yields are generally high. chemicalbook.com However, on a larger scale, the use of certain reagents might pose challenges. For instance, methods involving heavy metals or expensive catalysts would increase the cost and complexity of waste management. Solvent-free methods, such as co-milling, could be advantageous from an environmental and efficiency perspective if they can be effectively scaled up.

The diazotization and reduction steps require careful temperature control, especially the handling of the potentially unstable diazonium salt. On a large scale, this necessitates specialized reactors with efficient cooling systems. The use of sodium sulfite as a reducing agent is a well-established and cost-effective method.

The direct halogenation route, while potentially shorter, is likely to be less efficient due to the expected formation of multiple products, leading to a low yield of the desired isomer and complex purification procedures. The separation of regioisomers can be particularly challenging and costly on an industrial scale. Therefore, despite being a longer sequence, the synthesis via 4-bromo-2-iodoaniline offers a more predictable and scalable approach to obtaining this compound with high purity.

Chemical Transformations and Reactivity of 4 Bromo 2 Iodo Phenyl Hydrazine

Reactions Involving the Hydrazine (B178648) Functionality

The hydrazine group (-NHNH2) is the most reactive site in (4-Bromo-2-iodo-phenyl)-hydrazine, participating in a variety of reactions to form new carbon-nitrogen and nitrogen-nitrogen bonds.

The reaction of this compound with aldehydes and ketones leads to the formation of the corresponding hydrazones. This condensation reaction is a fundamental transformation in organic chemistry, proceeding through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comlibretexts.org The resulting hydrazone contains a C=N-NH- linkage and serves as a key intermediate in various synthetic pathways. libretexts.orgwikipedia.org

The general mechanism involves the following steps:

Nucleophilic attack of the hydrazine on the carbonyl group. numberanalytics.com

Formation of a tetrahedral intermediate. numberanalytics.com

Proton transfer and subsequent elimination of water to yield the hydrazone. numberanalytics.com

These hydrazones are often stable, crystalline solids and their formation can be a crucial step in the synthesis of more complex molecules. researchgate.net

Table 1: Examples of Hydrazone Formation

Reactant 1Reactant 2Product
This compoundAldehyde (R-CHO)(4-Bromo-2-iodo-phenyl)-hydrazone of the corresponding aldehyde
This compoundKetone (R-CO-R')(4-Bromo-2-iodo-phenyl)-hydrazone of the corresponding ketone

This compound is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles through cycloaddition and annulation reactions.

The Fischer indole (B1671886) synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.org The reaction proceeds through the in-situ formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring. wikipedia.org The use of this compound in this reaction would be expected to yield a 6-bromo-4-iodo-indole derivative.

The general steps of the Fischer indole synthesis are:

Formation of the phenylhydrazone from the phenylhydrazine and carbonyl compound. wikipedia.org

Isomerization to the enamine tautomer. wikipedia.org

Protonation followed by a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org

Loss of ammonia and aromatization to the indole core. wikipedia.org

The reaction can be catalyzed by various Brønsted and Lewis acids. wikipedia.org

Table 2: Expected Product of Fischer Indole Synthesis

HydrazineCarbonyl PartnerExpected Product
This compoundAcetone6-Bromo-4-iodo-2-methyl-1H-indole
This compoundAcetaldehyde6-Bromo-4-iodo-1H-indole

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized through the [3+2] cycloaddition reaction of a 1,3-dipole with a dipolarophile. In the context of this compound, it can react with 1,3-dicarbonyl compounds or other suitable three-carbon synthons to form substituted pyrazoles. beilstein-journals.orgresearchgate.net

The reaction of a hydrazine with a 1,3-diketone is a common and straightforward method for pyrazole (B372694) synthesis. nih.govbeilstein-journals.org The reaction involves a double condensation, where both nitrogen atoms of the hydrazine react with the two carbonyl groups of the diketone, followed by dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical diketones can be an important consideration.

Recent methods for pyrazole synthesis include multicomponent reactions and the use of various catalysts to improve yields and regioselectivity. nih.govbeilstein-journals.orgnih.govorganic-chemistry.org

Table 3: Pyrazole Synthesis from this compound

Hydrazine1,3-Dicarbonyl CompoundExpected Product
This compoundAcetylacetone1-(4-Bromo-2-iodo-phenyl)-3,5-dimethyl-1H-pyrazole
This compoundEthyl acetoacetate1-(4-Bromo-2-iodo-phenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole

Triazoles are five-membered heterocycles with three nitrogen atoms. There are two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. The synthesis of these rings can involve this compound as a nitrogen source.

For the synthesis of 1,2,4-triazoles, hydrazines can be reacted with various reagents containing a C-N fragment, such as nitriles or formamide (B127407). organic-chemistry.org For example, the reaction of a hydrazine with formamide under microwave irradiation provides a convenient route to 1,2,4-triazoles. organic-chemistry.org

The synthesis of 1,2,3-triazoles often involves the use of azides. frontiersin.org However, some methods utilize hydrazones as precursors. frontiersin.org For instance, a three-component reaction of an aniline (B41778), an aromatic ketone, and a sulfonylhydrazide can yield 1,4-disubstituted-1,2,3-triazoles. frontiersin.org

The hydrazine functionality can undergo oxidation to various nitrogen-containing functional groups. A notable reaction is the generation of aryl radicals from aryl hydrazines. Treatment of aryl hydrazines with a mild oxidizing agent, such as catalytic iodine in the presence of air, can lead to the formation of aryl radicals. nih.gov These highly reactive intermediates can then participate in various C-C bond-forming reactions. nih.gov

In the case of this compound, its oxidation would generate the corresponding (4-bromo-2-iodo-phenyl) radical. This radical could then be trapped by a suitable substrate, such as an activated alkene or another aromatic ring, to form a new C-C bond.

Nucleophilic Reactivity of the Hydrazine Nitrogen Atoms

The hydrazine group in this compound contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and sterically accessible than the nitrogen atom directly attached to the aromatic ring (α-nitrogen). This difference in reactivity allows for selective transformations.

One of the most characteristic reactions of phenylhydrazines is their condensation with carbonyl compounds. uni.eduvedantu.comyoutube.comncert.nic.in this compound is expected to react with aldehydes and ketones to form the corresponding (4-bromo-2-iodo-phenyl)-hydrazones. uni.eduvedantu.com This reaction is fundamental in both synthesis and for the characterization of carbonyl compounds. ncert.nic.in

The hydrazine moiety can also undergo acylation when treated with acylating agents like acid anhydrides or acyl chlorides. wikipedia.orgresearchgate.net The site of acylation can be controlled by the reaction conditions. Under mild conditions, acylation typically occurs at the more nucleophilic β-nitrogen. wikipedia.org

Table 1: Representative Reactions of the Hydrazine Moiety

ReactantReaction TypeExpected ProductSignificance
Aldehydes/KetonesCondensation(4-Bromo-2-iodo-phenyl)-hydrazonesFormation of C=N bonds, synthesis of heterocyclic compounds (e.g., indoles via Fischer indole synthesis). chemicalbook.com
Acyl Halides/AnhydridesAcylationN'-acyl-(4-bromo-2-iodo-phenyl)-hydrazidesSynthesis of stable amide derivatives. wikipedia.org

Studies on substituted phenylhydrazines have shown that the electronic nature of the substituents on the phenyl ring can influence the reactivity of the hydrazine group. nih.govnih.gov However, the fundamental nucleophilic character remains a key aspect of its chemistry. researchgate.net

Reactions Involving the Aromatic Halogen Substituents

The presence of two different halogen atoms, bromine and iodine, on the aromatic ring of this compound opens up possibilities for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the identity of the halogen.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. nih.gov This trend is based on the carbon-halogen bond dissociation energies, where the C-I bond is the weakest and therefore the most susceptible to oxidative addition by a low-valent palladium catalyst. This difference in reactivity allows for the chemoselective functionalization of dihalogenated arenes like this compound. nih.govresearchgate.netnih.gov

By carefully selecting the reaction conditions (catalyst, ligand, temperature, and reaction time), it is possible to selectively couple a nucleophile at the iodine position while leaving the bromine atom intact. This initial product can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the bromine position, allowing for the controlled, stepwise introduction of two different groups. nih.govthieme-connect.de

The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a widely used method for forming C(sp²)–C(sp²) bonds. For a substrate like this compound, selective Suzuki-Miyaura coupling is highly predictable. The reaction with an arylboronic acid would be expected to occur preferentially at the C-I bond under relatively mild conditions. nih.govnih.govrsc.org

For instance, the coupling of a dihalobenzene with a boronic ester often shows selectivity for the more reactive halogen. acs.org While extensive research on this compound itself is not widely published, studies on analogous compounds like 2,4-dibromopyridine (B189624) or other dihaloarenes demonstrate that catalyst and ligand choice can be critical in controlling site selectivity, although the intrinsic reactivity of I > Br is the dominant factor. rsc.orgwhiterose.ac.uk

Table 2: Predicted Chemoselective Suzuki-Miyaura Coupling

StepElectrophileReagentTypical ConditionsExpected Product
1This compoundAr-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), base, mild temperature(4-Bromo-2-aryl-phenyl)-hydrazine
2(4-Bromo-2-aryl-phenyl)-hydrazineAr'-B(OH)₂Pd catalyst, base, higher temperature(4,2'-Diaryl-phenyl)-hydrazine

The Heck reaction, which couples aryl halides with alkenes, and the Sonogashira reaction, which couples them with terminal alkynes, also exhibit chemoselectivity based on the halogen. thieme-connect.debeilstein-journals.orgwikipedia.orgorganic-chemistry.org

In the Sonogashira coupling , the higher reactivity of the C-I bond is well-established and can be exploited for selective synthesis. wikipedia.orglibretexts.org For example, the reaction of 1-bromo-4-iodobenzene (B50087) with a terminal alkyne can be controlled to yield the 4-alkynyl-1-bromobenzene selectively. wikipedia.org A similar outcome is expected for this compound, where the iodo-substituent would react preferentially. researchgate.netresearchgate.net

The Heck reaction also follows the same general reactivity trend (I > Br). thieme-connect.denih.govresearchgate.net Therefore, reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) under controlled conditions would lead to the formation of a C-C bond at the C-2 position (iodine) while preserving the C-4 position (bromine) for subsequent functionalization. thieme-connect.deresearchgate.net

Table 3: Predicted Chemoselective Heck and Sonogashira Reactions

ReactionReagentTypical ConditionsPredicted Selective Product
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, amine base, room temp.(4-Bromo-2-alkynyl-phenyl)-hydrazine
HeckAlkene (R'-CH=CH₂)Pd catalyst, base, mild temperature(4-Bromo-2-alkenyl-phenyl)-hydrazine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is distinct from the more common electrophilic aromatic substitution. SNAr reactions are favored under specific conditions: the presence of strong electron-withdrawing groups (typically NO₂, CN) positioned ortho or para to the leaving group, and a good leaving group. wikipedia.orgbyjus.comlibretexts.orglibretexts.org

The reactivity of halogens as leaving groups in SNAr reactions is generally the reverse of that seen in transition-metal-catalyzed couplings: F > Cl > Br > I. wikipedia.orgchemistrysteps.comnih.govyoutube.com This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), and this step is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. wikipedia.orgyoutube.com

For this compound, several factors make the SNAr pathway less likely:

Leaving Group Ability : Bromine and iodine are poorer leaving groups in SNAr reactions compared to fluorine or chlorine. chemistrysteps.comnih.gov

Activating Groups : The hydrazine group is a strong electron-donating group by resonance, which deactivates the ring toward nucleophilic attack. SNAr requires strong electron-withdrawing groups to stabilize the negative charge of the intermediate. libretexts.org

Therefore, direct displacement of the bromide or iodide by a nucleophile via a standard SNAr mechanism is not an expected pathway for this compound, unless the reaction is forced under very harsh conditions or via alternative mechanisms like the benzyne (B1209423) elimination-addition pathway, which requires a very strong base. chemistrysteps.comyoutube.com

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange is a powerful tool for the formation of carbon-metal bonds, which can then be utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. In the case of this compound, the differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective transformations.

It is well-established that the rate of lithium-halogen exchange is significantly faster for aryl iodides than for aryl bromides. sigmaaldrich.comwikipedia.org This selectivity is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond. Consequently, treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures is expected to result in the preferential exchange of the iodine atom. This generates a reactive aryllithium intermediate, (4-Bromo-2-lithio-phenyl)-hydrazine, leaving the bromo substituent intact.

This in situ generated organolithium species can then be trapped with a variety of electrophiles to introduce diverse functionalities at the ortho-position to the hydrazine group. While specific experimental data for the quenching of lithiated this compound is not extensively documented in publicly available literature, the general reactivity of aryllithium compounds suggests that a wide range of products could be accessible.

Table 1: Plausible Quenching Reactions of (4-Bromo-2-lithio-phenyl)-hydrazine

ElectrophileExpected Product
H₂O(4-Bromo-phenyl)-hydrazine
D₂O(4-Bromo-2-deuterio-phenyl)-hydrazine
CO₂4-Bromo-2-hydrazinyl-benzoic acid
DMF (N,N-Dimethylformamide)4-Bromo-2-hydrazinyl-benzaldehyde
Alkyl halides (R-X)(4-Bromo-2-alkyl-phenyl)-hydrazine
Aldehydes/Ketones (R'COR'')(4-Bromo-2-(hydroxyalkyl)-phenyl)-hydrazine

The success of these quenching reactions would depend on the careful control of reaction conditions, such as temperature and the nature of the electrophile, to avoid side reactions involving the hydrazine moiety. For instance, the acidic protons of the hydrazine group could potentially react with the organolithium reagent, necessitating the use of excess base or protection of the hydrazine functionality prior to metal-halogen exchange.

Radical Reactions and Bond Formation

Aryl radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions. google.com this compound can serve as a precursor to aryl radicals, which can then undergo processes such as halogen atom transfer and addition to unsaturated systems.

Halogen Atom Transfer Processes

Halogen atom transfer (HAT) is a fundamental step in many radical chain reactions. thieme-connect.de In the context of this compound, a radical generated at a different position in the molecule or from an external source could abstract one of the halogen atoms. The relative bond dissociation energies (C-I < C-Br) suggest that the iodine atom would be preferentially abstracted over the bromine atom.

This process can lead to dehalogenation or the initiation of further radical cascades. For example, in the presence of a suitable hydrogen atom donor, the resulting aryl radical can be quenched to yield (4-Bromo-phenyl)-hydrazine. While specific studies on the radical-mediated dehalogenation of this compound are scarce, the general principles of radical dehalogenation of dihaloarenes support this possibility. sigmaaldrich.com

Radical Additions to Unsaturated Systems

Aryl radicals generated from this compound can add to unsaturated systems such as alkenes and alkynes in a process known as radical addition. wikipedia.org This reaction typically proceeds via a radical chain mechanism, initiated by the homolytic cleavage of a bond to generate the aryl radical.

For instance, the reaction of this compound with an alkene in the presence of a radical initiator could lead to the formation of a new carbon-carbon bond. The regioselectivity of the addition is generally governed by the stability of the resulting radical intermediate. The aryl radical would add to the less substituted carbon of the double bond to form a more stable secondary or tertiary radical. This intermediate can then propagate the chain by abstracting a hydrogen atom or another group from a suitable donor.

While no specific examples of radical additions involving this compound are readily available in the literature, the well-established principles of radical additions to alkenes provide a framework for predicting the potential outcomes of such reactions. chemscene.comgoogle.com For example, the addition to Michael acceptors, which are electron-deficient alkenes, is a known transformation for aryl radicals. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Iodo Phenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for the elucidation of molecular structures. For (4-Bromo-2-iodo-phenyl)-hydrazine, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous confirmation of its constitution and offers insights into more subtle structural features.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons and the hydrazine (B178648) moiety. The substitution pattern on the phenyl ring—a bromine atom at position 4 and an iodine atom at position 2—deshields the aromatic protons to varying extents, leading to distinct chemical shifts. The proton ortho to the iodine (H-3) would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would be a doublet of doublets, split by the adjacent H-3 and the meta-coupled H-6. The proton at H-6, ortho to the bromine, would present as a doublet. The protons of the hydrazine group (-NH-NH₂) would appear as broad signals, the chemical shifts of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-37.5 - 8.0d
H-57.0 - 7.5dd
H-67.2 - 7.7d
-NH4.0 - 6.0br s
-NH₂3.0 - 5.0br s

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (ppm)
C-1140 - 150
C-290 - 100
C-3135 - 145
C-4110 - 120
C-5130 - 140
C-6115 - 125

Note: The predicted chemical shift ranges are estimates and can vary based on the solvent and other experimental conditions.

To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between H-3 and H-5, and between H-5 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons. For example, the hydrazine protons could show correlations to C-1, C-2, and C-6, further solidifying the position of the hydrazine substituent. The aromatic protons would also exhibit multiple-bond correlations to various carbon atoms in the ring, aiding in the complete assignment of the carbon spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining through-space proximity of nuclei. In the context of derivatives of this compound, NOESY can be instrumental in elucidating stereochemistry and conformational preferences. For instance, in derivatives where the hydrazine moiety has reacted to form a larger structure, NOESY can reveal the spatial relationships between different parts of the molecule.

The application of these 2D NMR techniques has been demonstrated in the structural elucidation of various substituted phenylhydrazine (B124118) derivatives, confirming their utility in complex structural analysis. nih.gov

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of nitrogen atoms. huji.ac.ilwikipedia.org In this compound, two distinct nitrogen signals would be expected, corresponding to the -NH- and -NH₂ groups. The chemical shifts of these nitrogens are sensitive to substituent effects on the phenyl ring and can provide valuable data on the electronic structure. nih.gov Studies on substituted phenylhydrazines have shown that empirical equations can be derived to predict ¹⁵N chemical shifts based on substituent parameters. nih.govresearchgate.net While direct ¹⁵N NMR data for the title compound is scarce, the principles established for other phenylhydrazines are applicable. nih.govnih.gov The low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus often necessitate the use of ¹⁵N-enriched samples or indirect detection methods like ¹H-¹⁵N HMBC for enhanced sensitivity. huji.ac.ilresearchgate.net

The C-N bond in phenylhydrazines can exhibit restricted rotation, leading to the existence of different conformers. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. semanticscholar.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. From the coalescence temperature, the energy barrier (ΔG‡) for the hindered rotation can be calculated. researchgate.netnih.gov This type of analysis provides valuable insights into the conformational flexibility and steric interactions within the molecule. While specific VT NMR studies on this compound are not available, this technique has been successfully applied to study hindered rotation in other amides and related compounds. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments.

The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its various functional groups.

N-H Stretching: The hydrazine moiety will exhibit N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The -NH₂ group will show two bands (symmetric and asymmetric stretching), while the -NH- group will show a single band.

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibrations of the N-H bonds are found in the 1550-1650 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ region.

C-Br and C-I Stretching: The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Br stretching band is typically observed around 500-600 cm⁻¹, while the C-I stretching band appears at even lower wavenumbers, often below 500 cm⁻¹.

The analysis of the FT-IR and Raman spectra of related compounds, such as 4-bromophenylhydrazine and 1-bromo-2-iodobenzene, can aid in the assignment of the vibrational bands for this compound. nih.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydrazine (-NH-NH₂)N-H Stretching3200 - 3400
Aromatic RingC-H Stretching> 3000
Aromatic RingC=C Stretching1450 - 1600
Hydrazine (-NH-NH₂)N-H Bending1550 - 1650
Aryl-NitrogenC-N Stretching1250 - 1350
Aryl-BromineC-Br Stretching500 - 600
Aryl-IodineC-I Stretching< 500

Correlation with Computational Vibrational Frequencies

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. For a molecule like this compound, a computational approach would be invaluable in assigning the various vibrational modes.

A computational analysis would typically involve optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). Following geometry optimization, vibrational frequency calculations would yield a set of theoretical frequencies and their corresponding intensities.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve their correlation with experimental data. The scaling factor is often derived from comparing calculated and experimental frequencies for a set of well-characterized, related molecules.

For this compound, the vibrational spectrum can be divided into several key regions:

N-H Stretching: The hydrazine moiety (-NH-NH2) would exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching modes of the terminal NH2 group are expected.

Aromatic C-H Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Vibrations associated with the stretching of the carbon-carbon bonds in the phenyl ring are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibrations of the N-H bonds are anticipated in the 1500-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-Br and C-I Stretching: The vibrations involving the carbon-halogen bonds are expected at lower frequencies. The C-Br stretching vibration typically appears in the 500-650 cm⁻¹ region, while the C-I stretching vibration is found at even lower wavenumbers, generally between 480-610 cm⁻¹.

A correlation table between hypothetical experimental and scaled computational vibrational frequencies for this compound would be crucial for a definitive assignment of its spectral features.

Table 1: Hypothetical Correlation of Experimental and Computational Vibrational Frequencies for this compound

Vibrational Mode Expected Experimental Frequency (cm⁻¹) Hypothetical Scaled Computational Frequency (cm⁻¹)
N-H Asymmetric Stretch ~3450 ~3455
N-H Symmetric Stretch ~3350 ~3358
Aromatic C-H Stretch ~3050-3100 ~3060
N-H Scissoring ~1620 ~1625
Aromatic C=C Stretch ~1580, 1470 ~1585, 1472
C-N Stretch ~1290 ~1295
C-Br Stretch ~600 ~605
C-I Stretch ~520 ~525

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions. youtube.com The phenyl ring constitutes a π-conjugated system. The hydrazine group, with its lone pair of electrons on the nitrogen atoms, can also participate in conjugation with the aromatic ring.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity absorptions. For phenylhydrazine, a π → π* transition is observed around 240 nm. In this compound, the presence of the bromine and iodine atoms is expected to cause a bathochromic (red) shift in this absorption band due to their ability to extend the conjugation through their lone pairs and influence the energy levels of the molecular orbitals.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the hydrazine moiety) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. For phenylhydrazine, an n → π* transition is observed around 280-290 nm. Similar to the π → π* transition, a bathochromic shift is anticipated for this compound.

The substitution pattern of the halogens also plays a role. The iodine atom, being more polarizable and having lower electronegativity than bromine, is likely to have a more significant effect on the electronic spectra. The ortho-position of the iodine and para-position of the bromine will influence the electronic distribution and, consequently, the energies of the electronic transitions.

The polarity of the solvent can significantly influence the position of absorption maxima in UV-Vis spectra, a phenomenon known as solvatochromism. unimi.it

π → π Transitions:* In the case of π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift (shift to longer wavelengths). youtube.com

n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by polar solvents through hydrogen bonding with the non-bonding electrons. The excited state is less affected. This increased stabilization of the ground state leads to a larger energy gap for the transition, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths) as the solvent polarity increases. youtube.com

Therefore, by recording the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, and water), one could differentiate between the π → π* and n → π* transitions.

Table 2: Expected Solvent Effects on the UV-Vis Absorption Maxima (λmax) of this compound

Solvent Polarity Expected λmax for π → π* (nm) Expected λmax for n → π* (nm)
Hexane Non-polar Shorter λ Longer λ
Chloroform Moderately Polar Intermediate λ Intermediate λ
Ethanol Polar Protic Longer λ Shorter λ
Water Highly Polar Protic Longest λ Shortest λ

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. For this compound (C₆H₆BrIN₂), the theoretical exact mass can be calculated with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of the Hydrazine Moiety: A common fragmentation pathway for phenylhydrazines is the cleavage of the C-N bond, leading to the loss of the hydrazine group (•N₂H₃) or parts of it.

Loss of Halogens: The molecule can undergo the loss of a bromine radical (•Br) or an iodine radical (•I). The relative ease of cleavage will depend on the C-X bond strength (C-I is weaker than C-Br).

Isotopic Patterns: A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). This isotopic signature would be clearly visible in the molecular ion peak and any fragment ions containing these halogens, aiding in their identification.

A plausible fragmentation pathway could start with the molecular ion [C₆H₆BrIN₂]⁺•. Subsequent fragmentation could involve the loss of N₂H₃ to form the [C₆H₃BrI]⁺• fragment. Further fragmentation could then involve the sequential loss of the halogen atoms. The analysis of the exact masses of the fragment ions by HRMS would allow for the confident assignment of their elemental compositions, thus elucidating the fragmentation pathways.

Table 3: Predicted Key Fragment Ions in the HRMS of this compound

Ion Formula Predicted m/z (Monoisotopic) Comments
[M]⁺• [C₆H₆⁷⁹Br¹²⁷IN₂]⁺• 311.8763 Molecular ion
[M-N₂H₃]⁺• [C₆H₃⁷⁹Br¹²⁷I]⁺• 280.8459 Loss of hydrazine moiety
[M-Br]⁺ [C₆H₆¹²⁷IN₂]⁺ 232.9678 Loss of bromine radical
[M-I]⁺ [C₆H₆⁷⁹BrN₂]⁺ 184.9769 Loss of iodine radical

Theoretical and Computational Investigations of 4 Bromo 2 Iodo Phenyl Hydrazine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties of molecules. For (4-Bromo-2-iodo-phenyl)-hydrazine, DFT calculations provide critical insights into its geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

The initial step in computational analysis involves determining the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the conformation with the lowest potential energy. For this compound, a potential energy surface scan would be performed by systematically rotating the dihedral angles associated with the hydrazine (B178648) (-NH-NH2) group relative to the phenyl ring to find the global minimum. nih.gov

The optimized geometry is expected to feature a nearly planar phenyl ring, a common characteristic of substituted benzene (B151609) derivatives. nih.gov The bond lengths and angles around the hydrazine moiety and the halogen substituents would be influenced by both steric and electronic effects. The substitution pattern, with a bromine atom at position 4 and a larger iodine atom at position 2, introduces significant electronic and steric influences that distort the phenyl ring from a perfect hexagon. nih.gov Theoretical calculations for similar heterocyclic and aromatic compounds have shown that DFT methods can predict geometric parameters that are in close agreement with experimental X-ray diffraction data.

Table 1: Predicted Geometrical Parameters for this compound

This table presents hypothetical, yet representative, data that would be obtained from a DFT geometry optimization calculation.

ParameterPredicted ValueDescription
C-I Bond Length~2.10 ÅThe bond connecting the iodine atom to the phenyl ring.
C-Br Bond Length~1.90 ÅThe bond connecting the bromine atom to the phenyl ring.
C-N Bond Length~1.40 ÅThe bond connecting the hydrazine group to the phenyl ring.
N-N Bond Length~1.45 ÅThe single bond within the hydrazine group.
C-C-I Bond Angle~120°The angle formed by the iodine and two carbon atoms in the ring.
C-C-Br Bond Angle~120°The angle formed by the bromine and two carbon atoms in the ring.
C-C-N Bond Angle~119°The angle at the point of hydrazine substitution, potentially compressed due to steric hindrance from the adjacent iodine.
C-N-N Dihedral AngleVariableThis angle defines the orientation of the hydrazine group relative to the ring and is determined by the conformational analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. youtube.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich hydrazine group and the π-system of the phenyl ring. This distribution indicates that the molecule would likely act as a nucleophile, donating electrons from these regions in a chemical reaction. The LUMO, conversely, would be an antibonding orbital distributed across the aromatic ring, particularly influenced by the electronegative halogen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

This table presents hypothetical energy values derived from principles of FMO theory.

OrbitalPredicted Energy (eV)Significance
HOMO-5.8 eVIndicates the electron-donating ability (nucleophilicity).
LUMO-1.2 eVIndicates the electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE)4.6 eVReflects the chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map illustrates regions of varying electrostatic potential on the electron density surface. researchgate.netyoutube.com

In the MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. The most negative potential is expected to be concentrated around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. walisongo.ac.id

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential would be observed on the hydrogen atoms of the hydrazine group (-NH and -NH2). nih.gov

Neutral Potential (Green): These areas, such as the carbon-hydrogen bonds of the phenyl ring, have a near-zero potential. nih.gov

The MEP map provides a clear, visual guide to the molecule's reactivity, corroborating the predictions made by FMO analysis. walisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. chemrxiv.orgchemrxiv.org It examines charge transfer events, known as hyperconjugative or delocalization interactions, by evaluating the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stability derived from these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

For this compound, NBO analysis would likely reveal several key interactions:

Lone Pair Delocalization: Significant charge transfer from the lone pair orbitals of the hydrazine nitrogen atoms (n(N)) to the antibonding π* orbitals of the phenyl ring (π*(C-C)). This interaction contributes to the stability of the molecule and influences the electron density of the aromatic system.

Intramolecular Hydrogen Bonding: The potential for weak hydrogen bonds, such as an N-H···I interaction, could be investigated, which would add to the conformational stability. nih.gov

Table 3: Predicted Major NBO Donor-Acceptor Interactions for this compound

This table shows hypothetical E(2) values for key intramolecular interactions.

Donor NBO (i)Acceptor NBO (j)Predicted E(2) (kcal/mol)Interaction Type
n(N) of hydrazineπ(C-C) of phenyl ring> 5.0Lone Pair → Antibonding π
σ(C-H)σ(C-C)~ 2.0Hyperconjugation
n(I)σ*(C-C)~ 1.5Lone Pair → Antibonding σ

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling can be used to explore the dynamic processes of chemical reactions involving this compound.

Understanding how a molecule reacts requires identifying the reaction mechanism, which involves mapping the path from reactants to products through a high-energy transition state. Computational methods can locate the geometry of this transition state and calculate the activation energy barrier for a given reaction. nih.gov

For this compound, this analysis could be applied to reactions such as the Fischer indole (B1671886) synthesis or diazotization followed by reduction, a common pathway for preparing phenylhydrazines. google.com By modeling the reaction coordinate, which is the lowest energy path connecting reactants and products, chemists can determine the feasibility of a proposed mechanism. The calculations would provide the structure of the transition state and the height of the energy barrier, offering critical insights into the reaction kinetics. This predictive power allows for the rational design of synthetic routes and the understanding of reaction outcomes without the need for extensive experimental trial and error.

Energy Profile Diagrams for Key Transformations

Arylhydrazines are pivotal precursors in a variety of synthetic transformations, most notably the Fischer indole synthesis. wikipedia.orgjk-sci.com This reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole. organic-chemistry.org Theoretical calculations can map the entire reaction pathway, providing a detailed energy profile diagram that identifies transition states and intermediates, thereby elucidating the reaction mechanism and kinetics.

For this compound, a key transformation would be its reaction with a simple ketone, like acetone, under acidic conditions. The theoretical energy profile for this process would be calculated using methods like Density Functional Theory (DFT). The diagram would plot the potential energy against the reaction coordinate, illustrating the following key stages:

Hydrazone Formation: The initial, typically rapid and reversible, formation of the (4-Bromo-2-iodo-phenyl)-hydrazone from the parent hydrazine and ketone.

Tautomerization: The isomerization of the hydrazone to its corresponding ene-hydrazine tautomer. This step is crucial for the subsequent rearrangement.

acs.orgacs.org-Sigmatropic Rearrangement: This is often the rate-determining step of the Fischer indole synthesis. mdpi.com Following protonation, a acs.orgacs.org-sigmatropic rearrangement occurs, leading to the formation of a new C-C bond and breaking the N-N bond. The presence of the bulky iodo-substituent at the ortho position (C2) and the bromo-substituent at the para position (C4) would sterically and electronically influence the energy barrier of this transition state. The electron-withdrawing nature of the halogens could affect the stability of the intermediates and the height of the activation energy barriers.

Rearomatization and Cyclization: The intermediate formed after the rearrangement loses a proton to regain aromaticity. This is followed by an intramolecular nucleophilic attack (cyclization) to form an aminoacetal-like intermediate.

Ammonia (B1221849) Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the final, energetically favorable aromatic indole product.

Prediction and Validation of Spectroscopic Properties

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the characterization and identification of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. acs.orgresearchgate.netimist.ma These predictions are invaluable for assigning experimental spectra and confirming molecular structures.

For this compound, the predicted chemical shifts are heavily influenced by the electronic effects of the three substituents on the aromatic ring. The electron-withdrawing inductive effects of the bromine and iodine atoms and the combined inductive/mesomeric effects of the hydrazine group determine the electron density at each carbon and hydrogen atom. The heavy iodine atom is also known to induce a significant "heavy atom effect" on the chemical shift of the carbon to which it is attached (C2). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311+G(d,p)) with the GIAO method, referenced to TMS. Values are hypothetical and based on established substituent effects.

AtomPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J, Hz)Rationale
¹H NMR
H-3~7.85dJ(H3,H5) ≈ 2.5Deshielded by ortho-I and para-Br.
H-5~7.10ddJ(H5,H6) ≈ 8.8, J(H5,H3) ≈ 2.5Influenced by ortho-Br and meta-I.
H-6~6.80dJ(H6,H5) ≈ 8.8Shielded by ortho-hydrazine group.
-NH-~5.50br s-Exchangeable proton, broad signal.
-NH₂~4.20br s-Exchangeable protons, broad signal.
¹³C NMR
C-1~148.5s-Attached to hydrazine, deshielded.
C-2~90.0s-Strong shielding from heavy atom effect of Iodine. rsc.org
C-3~141.0s-Deshielded by adjacent I and meta Br.
C-4~114.0s-Attached to Bromine.
C-5~124.5s-Influenced by ortho-Br and meta-I.
C-6~113.5s-Shielded by ortho-hydrazine group.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Vibrational (IR, Raman) Spectra Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities, providing a simulated spectrum that can be compared with experimental data. nih.govnih.gov

The simulated IR and Raman spectra of this compound would exhibit characteristic bands for the functional groups present. Key predicted vibrational frequencies include N-H stretching from the hydrazine group, aromatic C-H stretching, C=C stretching of the benzene ring, and the distinctive low-frequency vibrations corresponding to the C-Br and C-I bonds.

Table 2: Predicted Key Vibrational Frequencies for this compound Frequencies are hypothetical values based on typical ranges for functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H Asymmetric Stretch (-NH₂)~3350MediumWeak
N-H Symmetric Stretch (-NH₂)~3280MediumWeak
N-H Stretch (-NH-)~3250MediumWeak
Aromatic C-H Stretch3050-3100Medium-WeakStrong
Aromatic C=C Ring Stretch1580, 1470StrongStrong
C-N Stretch~1280StrongMedium
N-N Stretch~1150WeakMedium
C-Br Stretch550-650StrongStrong
C-I Stretch500-600StrongStrong

Electronic (UV-Vis) Spectra The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.netmdpi.com This method calculates the energies of vertical electronic excitations and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The hydrazine group acts as an auxochrome, and the heavy halogen atoms are known to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene or phenylhydrazine (B124118).

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent Values are hypothetical, based on TD-DFT principles for substituted aromatics.

TransitionPredicted λ_max (nm)Predicted Molar Absorptivity, ε (L mol⁻¹ cm⁻¹)Predicted Oscillator Strength (f)
S₀ → S₁ (π → π)~305~7,500~0.15
S₀ → S₂ (π → π)~250~12,000~0.28

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. researchgate.netnih.gov These descriptors help in understanding and predicting chemical behavior without simulating a full reaction. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comschrodinger.com

The HOMO represents the ability to donate an electron, so its energy level is related to the ionization potential. The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. lew.roirjweb.com

For this compound, the HOMO is expected to be localized primarily on the hydrazine group and the π-system of the aromatic ring, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the aromatic ring, particularly influenced by the electron-withdrawing halogen atoms, marking the sites susceptible to nucleophilic attack.

Table 4: Calculated Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-311G(d,p) level. Values are representative and hypothetical.

DescriptorDefinitionPredicted ValueInterpretation
HOMO Energy (E_HOMO)--5.85 eVIndicates electron-donating ability.
LUMO Energy (E_LUMO)--0.95 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMO4.90 eVIndicates high kinetic stability but reactive.
Ionization Potential (I)-E_HOMO5.85 eVEnergy required to remove an electron.
Electron Affinity (A)-E_LUMO0.95 eVEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 23.40 eVMeasures ability to attract electrons.
Chemical Hardness (η)(I - A) / 22.45 eVMeasures resistance to change in electron distribution. nih.gov
Electrophilicity Index (ω)χ² / (2η)2.36 eVMeasures electrophilic power.

These descriptors collectively suggest that this compound is a moderately reactive molecule. Its electrophilicity index indicates it can act as a good electrophile under certain conditions, which is consistent with the behavior of arylhydrazines in cross-coupling reactions where they serve as arylating agents. nih.govresearchgate.net The local reactivity can be further analyzed using Fukui functions, which would pinpoint the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com

Role As a Synthetic Building Block and Reagent in Advanced Organic Synthesis

Precursor in the Construction of Polyfunctionalized Aromatic Systems

The presence of two distinct halogen atoms on the phenyl ring of (4-Bromo-2-iodo-phenyl)-hydrazine is the cornerstone of its utility as a precursor for polyfunctionalized aromatic systems. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions allows for selective and sequential transformations. This differential reactivity enables chemists to introduce a variety of substituents at specific positions on the aromatic ring in a controlled manner.

For instance, the iodine at the C2 position can be selectively targeted in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, leaving the bromine at the C4 position intact for subsequent transformations. libretexts.orgorganic-chemistry.orgwikipedia.org This sequential functionalization strategy provides a powerful route to tri- and tetra-substituted benzene (B151609) derivatives, which are common motifs in pharmaceuticals and functional materials.

A typical synthetic sequence might involve an initial Sonogashira coupling at the iodo-position to introduce an alkyne moiety, followed by a subsequent Suzuki-Miyaura coupling at the bromo-position to install an aryl or heteroaryl group. The hydrazine (B178648) functionality can then be utilized in classic reactions like the Fischer indole (B1671886) synthesis to construct a fused heterocyclic ring system, ultimately leading to highly complex and polyfunctionalized indole derivatives. wikipedia.orgyoutube.com

Table 1: Selective Cross-Coupling Reactions of Dihalogenated Aromatic Compounds

Coupling ReactionMore Reactive HalogenLess Reactive HalogenCatalyst System (Typical)
Suzuki-MiyauraIBrPd(PPh₃)₄, base (e.g., Na₂CO₃)
SonogashiraIBrPdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)
Buchwald-HartwigIBrPd₂(dba)₃, phosphine (B1218219) ligand, base

This table illustrates the general reactivity trend for dihalogenated aromatic compounds in common cross-coupling reactions, a principle that is applicable to the sequential functionalization of this compound.

Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biologically active compounds. nih.gov this compound serves as an excellent scaffold for DOS due to its multiple, orthogonally reactive sites.

Starting from this single precursor, a multitude of diverse molecular skeletons can be rapidly assembled. The sequential cross-coupling capabilities at the C2 and C4 positions, combined with the potential for various transformations of the hydrazine moiety, allow for the generation of a large number of distinct compounds from a common starting material. For example, a library of compounds could be generated by reacting this compound with a diverse set of boronic acids in a Suzuki-Miyaura coupling at the iodine position, followed by reaction with a different set of terminal alkynes in a Sonogashira coupling at the bromine position. The resulting di-substituted phenylhydrazines can then be reacted with a library of ketones or aldehydes to generate a diverse collection of indoles via the Fischer indole synthesis. This strategy enables the systematic exploration of the structure-activity relationships of the synthesized compounds.

Applications in Medicinal Chemistry Intermediate Synthesis (excluding biological activity)

Phenylhydrazine (B124118) and its derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals. eosmedchem.comreachemchemicals.comgoogle.com The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex drug candidates, particularly those containing a substituted indole or other nitrogen-containing heterocyclic core.

The ability to introduce different functional groups at the C2 and C4 positions allows for the fine-tuning of the steric and electronic properties of the final molecule, which is a critical aspect of drug design and lead optimization. For instance, the synthesis of precursors for kinase inhibitors or other targeted therapies often requires the assembly of highly substituted aromatic and heterocyclic systems. The step-wise functionalization of this compound provides a rational and efficient approach to such complex molecular architectures.

Methodological Advancements Facilitated by Its Unique Structure

The distinct electronic and steric environment of the reactive sites in this compound has spurred the development and refinement of synthetic methodologies. The challenge of achieving high selectivity in the functionalization of dihalogenated arenes has driven research into more efficient and selective catalyst systems for cross-coupling reactions.

The presence of the ortho-iodo substituent can influence the reactivity of the hydrazine moiety in reactions such as the Fischer indole synthesis. The steric bulk of the iodine atom can direct the cyclization to occur in a specific manner, potentially leading to the formation of a single regioisomer of the resulting indole, which is a significant advantage in complex total synthesis. youtube.com Furthermore, the electronic effects of both the bromo and iodo substituents can modulate the reactivity of the aromatic ring and the hydrazine group, offering opportunities for the development of novel synthetic transformations. The study of the reactivity of this and similar dihalogenated compounds contributes to a deeper understanding of the fundamental principles of organic synthesis and catalysis.

Challenges and Future Research Directions in 4 Bromo 2 Iodo Phenyl Hydrazine Chemistry

Addressing Synthetic Efficiency and Purity Challenges

Key challenges in the synthesis of (4-Bromo-2-iodo-phenyl)-hydrazine include:

Selective Halogenation: Introducing bromine and iodine at specific positions on the phenyl ring without generating isomeric byproducts is a primary hurdle. masterorganicchemistry.com Traditional electrophilic halogenation methods can sometimes lack the required regioselectivity. rsc.orgd-nb.info

Diazotization and Reduction Stability: The diazonium salt intermediate derived from 4-bromo-2-iodoaniline (B187669) may exhibit different stability compared to simpler anilines, potentially affecting the efficiency of the subsequent reduction to the hydrazine (B178648).

Future research in this area should focus on developing more direct and efficient synthetic routes. This could involve the exploration of novel halogenating agents or catalyst systems that offer higher regioselectivity. Additionally, optimizing the diazotization and reduction steps specifically for this di-halogenated system is crucial for improving yield and purity.

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for synthesizing halogenated aromatic compounds and hydrazines often rely on harsh reagents and generate significant waste, prompting a shift towards more sustainable and environmentally friendly approaches. taylorfrancis.comrsc.org The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including those with pharmaceutical and industrial relevance. growingscience.com

For the synthesis of this compound, future research should prioritize:

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. rsc.org

Catalytic Methods: Employing catalytic rather than stoichiometric amounts of reagents to reduce waste and improve atom economy. rsc.orgtaylorfrancis.com This includes the use of organocatalysts or earth-abundant metal catalysts. organic-chemistry.org

Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and allow for easier recycling of reagents and catalysts. google.com

One promising avenue is the development of one-pot syntheses where multiple reaction steps are carried out in the same vessel, reducing the need for intermediate purification and minimizing solvent usage. rsc.org

Exploration of Novel Catalytic Transformations Involving Bromine and Iodine Sites

The presence of both bromine and iodine atoms on the same aromatic ring offers a unique platform for selective catalytic transformations. The differential reactivity of carbon-halogen bonds (C-I > C-Br) in cross-coupling reactions is a well-established principle in organic synthesis. nih.govwikipedia.org This reactivity difference can be exploited to achieve sequential and site-selective functionalization of this compound.

Future research in this domain could explore:

Sequential Cross-Coupling Reactions: Developing robust protocols for the selective reaction at the iodine position, followed by a subsequent transformation at the bromine site. nih.gov This would allow for the modular synthesis of a wide range of tri-substituted phenyl derivatives.

Novel Catalytic Systems: Designing new catalysts that can differentiate between the bromine and iodine atoms with even greater selectivity, potentially enabling orthogonal reactivity. This could involve tuning the electronic and steric properties of ligands in palladium, copper, or other transition metal catalysts. researchgate.netnih.gov

Selective Halogen Capture: Investigating materials that can selectively interact with and capture bromine over iodine, which could have applications in purification and reaction control. acs.org

The ability to selectively functionalize each halogenated site would significantly expand the synthetic utility of this compound as a building block in medicinal chemistry and materials science.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. The interplay of the bromo, iodo, and hydrazine functional groups can lead to complex reaction pathways. nih.govnih.govmdpi.comrsc.org

Key areas for future mechanistic investigation include:

Cross-Coupling Mechanisms: Elucidating the precise mechanism of selective cross-coupling reactions at the iodine versus the bromine position. This could involve computational studies to model transition states and intermediates, as well as kinetic experiments to determine reaction orders and activation parameters. mdpi.com

Hydrazine-Mediated Reactions: Investigating the role of the hydrazine moiety in influencing the reactivity of the halogenated ring, and vice versa. The hydrazine group can act as a directing group, a ligand for a metal catalyst, or a reactive center itself. mdpi.comresearchgate.net

Formation of Intermediates: Characterizing any transient or stable intermediates that may form during reactions, as these can provide crucial insights into the reaction pathway.

Advanced spectroscopic techniques and computational chemistry will be invaluable tools in unraveling the intricate mechanistic details of reactions involving this complex molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies like flow chemistry and automated synthesis platforms holds immense potential for the synthesis and derivatization of this compound. google.com These technologies offer several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and the ability to rapidly screen a large number of reaction conditions.

Future research directions in this area include:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound itself, which could lead to higher yields, improved purity, and safer handling of potentially hazardous intermediates. google.com

Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate a library of derivatives of this compound by performing a variety of catalytic cross-coupling and other functionalization reactions.

High-Throughput Screening: Combining automated synthesis with high-throughput screening techniques to quickly identify new reaction conditions and catalysts for transformations involving this compound.

By embracing these modern technologies, the synthesis and exploration of the chemical space around this compound can be significantly accelerated, leading to the discovery of new compounds with valuable properties.

Q & A

Q. What are the optimal synthetic routes for preparing (4-Bromo-2-iodo-phenyl)-hydrazine, and how can purity be maximized?

Methodological Answer :

  • Stepwise Synthesis :
    • Halogenation : Bromine and iodine can be introduced via electrophilic aromatic substitution. For bromine, use Br₂/FeBr₃ under reflux (80–100°C). For iodine, employ ICl or KI/NaNO₂ in acidic media .
    • Hydrazine Introduction : React the halogenated aryl halide with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol/water (1:1) at 60°C for 12–24 hours .
  • Purification :
    • Crystallize the product from ethanol/water mixtures to remove unreacted hydrazine or halides.
    • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?

Methodological Answer :

  • NMR Analysis :
    • ¹H NMR : Look for NH₂ protons (δ 3.5–4.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm, split patterns due to iodine’s heavy atom effect) .
    • ¹³C NMR : Bromine (C-Br: ~110 ppm) and iodine (C-I: ~95 ppm) substituents show distinct shifts .
  • IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and absence of carbonyl peaks (to rule out oxidation byproducts) .
  • Mass Spectrometry : Molecular ion peaks at m/z ~326 (C₆H₅BrIN₂) with isotopic patterns for Br (1:1) and I (1:1) .

Q. What are the primary reaction pathways for this compound in organic synthesis?

Methodological Answer :

  • Azo Coupling : Oxidize with KMnO₄ or FeCl₃ to form azo dyes (λmax 400–500 nm) .
  • Condensation Reactions : React with ketones/aldehydes (e.g., acetone, benzaldehyde) to form hydrazones (monitored by TLC) .
  • Nucleophilic Substitution : Iodine’s leaving group ability enables Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Advanced Research Questions

Q. How does the electronic interplay between bromine and iodine substituents influence regioselectivity in substitution reactions?

Methodological Answer :

  • Computational Analysis :
    • Use DFT calculations (B3LYP/6-31G*) to map electron density. Bromine (electron-withdrawing) deactivates the ring, while iodine’s polarizability allows selective meta/para substitution .
  • Experimental Validation :
    • Compare reaction outcomes with mono-halogenated analogs (e.g., 4-bromo-phenyl vs. 2-iodo-phenyl derivatives) under identical Pd-catalyzed conditions .

Q. What strategies resolve contradictions in enzyme inhibition data for hydrazine derivatives?

Methodological Answer :

  • Data Triangulation :
    • Enzyme Assays : Use kinetic studies (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition .
    • Structural Analysis : Perform X-ray crystallography (SHELX refinement ) or molecular docking (AutoDock Vina) to identify binding modes.
    • Control Experiments : Test for covalent adduct formation (e.g., via LC-MS) to confirm irreversible inhibition .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer :

  • QSAR Modeling :
    • Train models using descriptors like logP, molar refractivity, and halogen electronegativity. Validate with IC₅₀ data from cytotoxicity assays (e.g., MTT on HeLa cells) .
  • ADMET Prediction :
    • Use SwissADME or pkCSM to forecast bioavailability, hepatotoxicity, and CYP450 interactions .

Q. What experimental designs mitigate instability issues during long-term storage of hydrazine derivatives?

Methodological Answer :

  • Stability Studies :
    • Store under argon at –20°C. Monitor degradation via HPLC every 3 months. Add stabilizers (1% ascorbic acid) to prevent oxidation .
  • Degradation Pathways :
    • Identify byproducts (e.g., hydrazones from ambient aldehydes) via GC-MS and adjust storage conditions (desiccants, amber vials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.